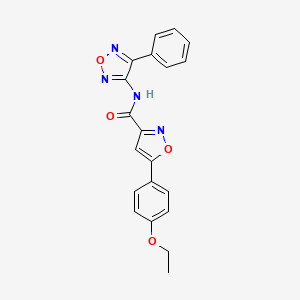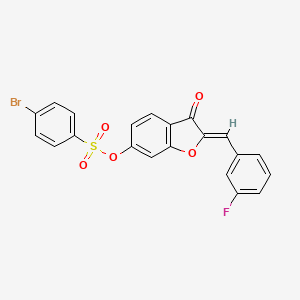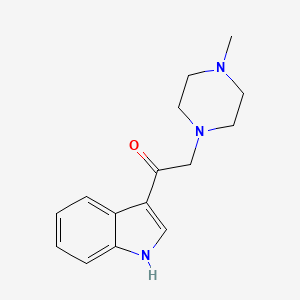![molecular formula C25H27N5O5 B12196606 N~3~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-[2-(1H-indol-3-yl)ethyl]-beta-alaninamide](/img/structure/B12196606.png)
N~3~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-[2-(1H-indol-3-yl)ethyl]-beta-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-[2-(1H-indol-3-yl)ethyl]-beta-alaninamide is a complex organic compound that features a quinazolinone core, an indole moiety, and a beta-alanine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-[2-(1H-indol-3-yl)ethyl]-beta-alaninamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting 3,4-dimethoxyaniline with an appropriate acylating agent, followed by cyclization.
Attachment of the Indole Moiety: The indole moiety is introduced through a coupling reaction, often using a reagent like indole-3-acetic acid.
Formation of the Beta-Alanine Linkage: The final step involves coupling the quinazolinone-indole intermediate with beta-alanine under peptide coupling conditions, using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~3~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-[2-(1H-indol-3-yl)ethyl]-beta-alaninamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinazolinone core or the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone or indole derivatives.
Substitution: Formation of substituted quinazolinone or indole derivatives.
Scientific Research Applications
N~3~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-[2-(1H-indol-3-yl)ethyl]-beta-alaninamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N3-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-[2-(1H-indol-3-yl)ethyl]-beta-alaninamide involves its interaction with specific molecular targets. The quinazolinone core can inhibit certain enzymes, while the indole moiety can interact with various receptors. The beta-alanine linkage may facilitate cellular uptake or binding to specific proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)butanoic acid
- (6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetic acid
Uniqueness
N~3~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-[2-(1H-indol-3-yl)ethyl]-beta-alaninamide is unique due to its combination of a quinazolinone core, an indole moiety, and a beta-alanine linkage. This unique structure allows it to interact with a diverse range of biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H27N5O5 |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
3-[[2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetyl]amino]-N-[2-(1H-indol-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C25H27N5O5/c1-34-21-11-18-20(12-22(21)35-2)29-15-30(25(18)33)14-24(32)27-10-8-23(31)26-9-7-16-13-28-19-6-4-3-5-17(16)19/h3-6,11-13,15,28H,7-10,14H2,1-2H3,(H,26,31)(H,27,32) |
InChI Key |
VUCVRDKHHIAVFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCC(=O)NCCC3=CNC4=CC=CC=C43)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopentyl-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide](/img/structure/B12196532.png)
![2-cyclohexyl-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B12196537.png)
![Methyl 4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B12196541.png)

![3-{(Z)-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxy-2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12196552.png)
![2-{(5Z)-5-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B12196559.png)
![N-(4-methyl-1,3-thiazol-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12196563.png)

![5-{[(2Z)-3-(2,3-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B12196571.png)
![2-[5-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-fluorobenzyl)oxy]phenol](/img/structure/B12196576.png)
![[(4,5-Dichloro-2-methylphenyl)sulfonyl]bisbenzylamine](/img/structure/B12196577.png)
![N,N'-diethyl-2'-oxo-4,9-dihydrospiro[beta-carboline-1,3'-indole]-1',2(2'H,3H)-dicarboxamide](/img/structure/B12196589.png)

amine](/img/structure/B12196608.png)
